molecular formula C25H29F6N5O9 B8201640 Thalidomide-Piperazine-PEG1-NH2 (diTFA)

Thalidomide-Piperazine-PEG1-NH2 (diTFA)

Cat. No.: B8201640
M. Wt: 657.5 g/mol
InChI Key: HLMGNQKEBMHMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-Piperazine-PEG1-NH2 (diTFA) involves multiple steps. The process typically begins with the preparation of the Thalidomide-based cereblon ligand, followed by the attachment of a piperazine linker. The final step involves the conjugation of PEG1-NH2 (diTFA) to the piperazine linker .

Industrial Production Methods

Industrial production methods for Thalidomide-Piperazine-PEG1-NH2 (diTFA) are not widely documented. the synthesis generally follows the same principles as laboratory-scale production, with adjustments for scale, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-Piperazine-PEG1-NH2 (diTFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Properties

IUPAC Name

5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.2C2HF3O2/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28;2*3-2(4,5)1(6)7/h1-2,13,17H,3-12,22H2,(H,23,27,28);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMGNQKEBMHMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F6N5O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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